(4-Bromophenyl)(4-nitrophenyl)sulfane
Overview
Description
The compound (4-Bromophenyl)(4-nitrophenyl)sulfane is a molecule that is presumed to consist of a 4-bromophenyl group and a 4-nitrophenyl group linked by a sulfanyl (-S-) bridge. This type of compound is of interest due to its potential applications in the formation of self-assembled monolayers (SAMs) and its relevance in photodynamic therapy (PDT) for cancer treatment.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the use of 4-nitrophenyl sulfenyl chloride as a precursor for aromatic SAMs on gold surfaces . The synthesis involves the reductive dissociation of the S-Cl bond, which suggests that similar methods could potentially be applied to synthesize (4-Bromophenyl)(4-nitrophenyl)sulfane by substituting the appropriate bromophenyl precursor.
Molecular Structure Analysis
While the exact molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane is not provided, related compounds have been characterized using various analytical techniques. For instance, a compound with a somewhat similar structure, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by elemental analysis, IR, UV, NMR spectroscopy, and X-ray crystallography . These techniques could be employed to determine the molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane.
Chemical Reactions Analysis
The reactivity of the sulfanyl group in forming SAMs indicates that (4-Bromophenyl)(4-nitrophenyl)sulfane could participate in similar surface chemistry reactions . Additionally, the presence of the nitro group could confer reactivity towards reduction or participation in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)(4-nitrophenyl)sulfane can be inferred from related compounds. For example, the crystal structure of a related compound provides insights into the potential crystalline arrangement and solid-state properties . The optical properties of sulfanyl porphyrazines, which are structurally related, have been evaluated in various solvents, suggesting that (4-Bromophenyl)(4-nitrophenyl)sulfane may also exhibit interesting optical properties relevant to PDT .
Scientific Research Applications
Application 1: Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Summary of the Application : This research involves the design and synthesis of novel compounds that contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
- Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Application 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of the Application : This research involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Application 3: AlphaFold 3 for Drug Design
- Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact . This could potentially be used to understand the interactions of “(4-Bromophenyl)(4-nitrophenyl)sulfane” with other molecules.
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
Application 4: Synthesis of Nanoparticles Using Microorganisms
- Summary of the Application : Microorganisms, especially marine microbes, are used for the synthesis of metallic nanoparticles in an environmentally friendly manner . While not directly related to “(4-Bromophenyl)(4-nitrophenyl)sulfane”, this method could potentially be used to create nanoparticles of this compound.
- Methods of Application : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .
- Results or Outcomes : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .
Application 5: AlphaFold 3 for Drug Design
- Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact . This could potentially be used to understand the interactions of “(4-Bromophenyl)(4-nitrophenyl)sulfane” with other molecules.
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
Application 6: Synthesis of Nanoparticles Using Microorganisms
- Summary of the Application : Microorganisms, especially marine microbes, are used for the synthesis of metallic nanoparticles in an environmentally friendly manner . While not directly related to “(4-Bromophenyl)(4-nitrophenyl)sulfane”, this method could potentially be used to create nanoparticles of this compound.
- Methods of Application : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .
- Results or Outcomes : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPDJTKDECOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302208 | |
Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-nitrophenyl)sulfane | |
CAS RN |
21969-12-0 | |
Record name | 21969-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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